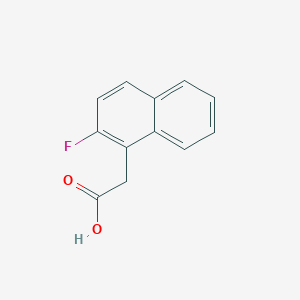

2-(2-Fluoronaphthalen-1-yl)acetic acid

Description

2-(2-Fluoronaphthalen-1-yl)acetic acid is a fluorinated derivative of naphthaleneacetic acid, featuring a fluorine atom at the 2-position of the naphthalene ring and an acetic acid group at the 1-position. Its molecular formula is C₁₂H₉FO₂, with a molecular weight of 204.20 g/mol .

Properties

Molecular Formula |

C12H9FO2 |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

2-(2-fluoronaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C12H9FO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |

InChI Key |

MNKROXOCIXJLNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoronaphthalen-1-yl)acetic acid typically involves the introduction of a fluorine atom into the naphthalene ring followed by the attachment of an acetic acid group. One common method involves the fluorination of naphthalene using a fluorinating agent such as Selectfluor. The resulting fluoronaphthalene is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetic acid group .

Industrial Production Methods

Industrial production of 2-(2-Fluoronaphthalen-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoronaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(2-Fluoronaphthalen-1-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoronaphthalen-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds. The acetic acid group can participate in various biochemical reactions, making the compound a versatile tool in research .

Comparison with Similar Compounds

Positional Isomers: 2-(4-Fluoronaphthalen-1-yl)acetic Acid

- Structure : The fluorine substituent is at the 4-position of the naphthalene ring.

- Molecular Formula : C₁₂H₉FO₂ (identical to the 2-fluoro isomer) .

- Key Differences :

- Electronic Effects : The 4-fluoro isomer may exhibit distinct electronic properties due to the fluorine’s position relative to the acetic acid group.

- Availability : The 4-fluoro derivative (CAS 3833-03-2) is commercially listed but currently unavailable , whereas the 2-fluoro isomer is referenced in synthetic contexts .

Parent Compound: 1-Naphthaleneacetic Acid

- Structure: No substituents on the naphthalene ring; acetic acid group at the 1-position.

- Molecular Formula : C₁₂H₁₀O₂; molecular weight 186.21 g/mol .

- Key Differences :

- Acidity : The fluorine atom in 2-(2-fluoronaphthalen-1-yl)acetic acid likely increases acidity compared to the parent compound due to its electron-withdrawing nature.

- Applications : 1-Naphthaleneacetic acid is widely used in plant growth regulation, while fluorinated analogs may have specialized roles in drug design .

Hydroxy-Substituted Analog: (2-Hydroxy-1-naphthyl)acetic Acid

Ester Derivatives: Allyl 2-(Naphthalen-2-yl)acetate

- Structure : Esterified acetic acid group with an allyl chain; naphthalene substituent at the 2-position.

- Molecular Formula : C₁₅H₁₄O₂; molecular weight 226.27 g/mol .

- Key Differences :

Data Table: Comparative Properties of Selected Compounds

Biological Activity

2-(2-Fluoronaphthalen-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations, providing a comprehensive overview of its activity in various biological systems.

Synthesis

The synthesis of 2-(2-Fluoronaphthalen-1-yl)acetic acid typically involves the reaction of fluoronaphthalene derivatives with acetic acid in the presence of suitable catalysts. The process can be optimized for yield and purity using various organic synthesis techniques, including nucleophilic substitutions and coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including 2-(2-Fluoronaphthalen-1-yl)acetic acid. Research indicates that compounds with naphthalene moieties demonstrate significant cytotoxic effects against various cancer cell lines. For instance, naphthalene-substituted triazole derivatives exhibited remarkable in vitro cytotoxicity by inducing apoptosis in MDA-MB-231 breast cancer cells .

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1 | Induction of apoptosis |

| 8c | MDA-MB-231 | 1 | Induction of apoptosis |

| 2-FNAA | Various | TBD | TBD |

The biological activity of 2-(2-Fluoronaphthalen-1-yl)acetic acid may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of the fluorine atom may enhance lipophilicity and bioavailability, facilitating better interaction with biological membranes.

Case Studies

- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various naphthalene derivatives, 2-(2-Fluoronaphthalen-1-yl)acetic acid was tested against several cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

- In Vivo Studies : Animal models treated with naphthalene derivatives showed reduced tumor growth rates compared to control groups. These findings suggest that compounds like 2-(2-Fluoronaphthalen-1-yl)acetic acid may have therapeutic potential in cancer treatment.

Safety and Toxicology

While evaluating the safety profile of naphthalene derivatives, acute toxicity studies have shown that certain compounds exhibit low toxicity levels at therapeutic doses. For instance, no significant adverse effects were noted at doses up to 40 mg/kg in preliminary animal studies . However, further investigations are necessary to establish a comprehensive safety profile for 2-(2-Fluoronaphthalen-1-yl)acetic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.